(2-((Diethylamino)methyl)phenyl)boronic acid

Description

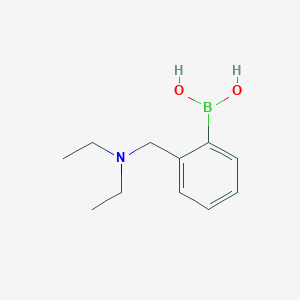

(2-((Diethylamino)methyl)phenyl)boronic acid is an organoboron compound featuring a phenyl ring substituted with a diethylamino-methyl group at the ortho position and a boronic acid (-B(OH)₂) group. This structure combines the reactivity of boronic acids—widely used in Suzuki-Miyaura cross-coupling reactions and biomedical applications—with the steric and electronic effects of a tertiary amine (diethylamino group).

Properties

IUPAC Name |

[2-(diethylaminomethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BNO2/c1-3-13(4-2)9-10-7-5-6-8-11(10)12(14)15/h5-8,14-15H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPVXMWYGYZPIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CN(CC)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50538186 | |

| Record name | {2-[(Diethylamino)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95753-24-5 | |

| Record name | {2-[(Diethylamino)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a boron source like bis(pinacolato)diboron .

Industrial Production Methods: Industrial production of (2-((Diethylamino)methyl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: (2-((Diethylamino)methyl)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Common Reagents and Conditions:

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Potassium carbonate, sodium hydroxide.

Oxidizing Agents: Hydrogen peroxide, sodium periodate.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenol Derivatives: Resulting from oxidation reactions.

Scientific Research Applications

Organic Synthesis

Boronic acids are widely utilized in organic synthesis due to their ability to form stable complexes with various substrates. The applications of (2-((Diethylamino)methyl)phenyl)boronic acid in synthetic chemistry include:

- Cross-Coupling Reactions : This compound can participate in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. It has been shown to effectively couple with aryl halides and other electrophiles under mild conditions, facilitating the synthesis of complex organic molecules .

- Catalyst Development : Research indicates that boronic acids can act as catalysts or ligands in various reactions. The specific structure of this compound allows for enhanced reactivity and selectivity in synthetic pathways, making it a valuable reagent in developing new catalytic systems .

Medicinal Chemistry

Boronic acids have demonstrated significant potential in medicinal chemistry, particularly as therapeutic agents and drug delivery systems. The applications of this compound include:

- Anticancer Activity : Boronic acids have been studied for their ability to inhibit proteasomes, which are crucial for regulating protein degradation in cancer cells. Compounds similar to this compound have shown promise as potential anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest .

- Drug Development : This compound can be used as a scaffold for designing new drugs targeting various diseases. For instance, derivatives of boronic acids have been developed that act as β-lactamase inhibitors, enhancing the efficacy of existing antibiotics against resistant bacterial strains .

Bioimaging Applications

Recent advancements have highlighted the role of boronic acids in bioimaging, particularly in cancer diagnostics:

- Fluorophore Development : this compound can be integrated into fluorophore structures for bioimaging applications. Studies have shown that boron-based coumarin derivatives exhibit significant bathochromic shifts and can localize within specific cellular compartments, such as lipid droplets and the endoplasmic reticulum . This localization is crucial for developing imaging agents that can provide insights into cellular processes and disease states.

Case Study 1: Anticancer Properties

A study evaluated the anticancer effects of various boronic acids, including derivatives of this compound. The results indicated that these compounds could induce apoptosis in A549 lung cancer cells, demonstrating their potential as therapeutic agents .

Case Study 2: Bioimaging Efficacy

In a recent investigation, researchers synthesized several boron-based coumarin fluorophores incorporating this compound. The study revealed that these compounds displayed distinct intracellular localization patterns when tested on cancer cell lines, suggesting their utility as selective imaging probes .

Mechanism of Action

The mechanism of action of (2-((Diethylamino)methyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituted Phenylboronic Acids with Amino/Alkylamino Groups

[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid

- Structure: Contains a methoxyethyl-phenoxy group instead of diethylamino-methyl.

- Binding Affinity : Exhibited superior binding to fungal histone deacetylase (HDAC) MoRpd3 (−8.7 kcal/mol) compared to trichostatin A (−7.9 kcal/mol), attributed to hydrogen bonding with His191 and hydrophobic interactions with Phe218 .

- Biological Activity : Inhibited appressorium formation in Magnaporthe oryzae at 1 µM, outperforming trichostatin A (1.5 µM) .

(2-{[(3-Methylphenyl)amino]methyl}phenyl)boronic Acid (CID: 9485994)

- Structure: Features a 3-methylphenyl-amino-methyl substituent.

- Molecular Weight: 241.099 g/mol, slightly higher than the diethylamino analog (227.07 g/mol for (2-((Phenylamino)methyl)phenyl)boronic acid, CAS 327096-48-0) .

- Electronic Effects: The aromatic amino group may engage in π-π stacking, while the diethylamino group’s tertiary amine offers stronger electron-donating effects, modulating boronic acid acidity (pKa ~8–10) .

(3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic Acid Hydrochloride

Substituent Effects on Binding and Reactivity

Table 1: Comparative Binding Affinities and Substituent Properties

Notes:

- The diethylamino group’s bulk may stabilize hydrophobic pockets in enzymes (e.g., HDACs) but could reduce solubility compared to methoxyethyl derivatives.

- Boronic acids with electron-donating groups (e.g., diethylamino) exhibit lower pKa, enhancing reactivity with diols under physiological conditions .

Biological Activity

(2-((Diethylamino)methyl)phenyl)boronic acid, with the CAS number 95753-24-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into the compound's biological activity, including its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Overview of Boronic Acids

Boronic acids are organic compounds characterized by a boron atom bonded to a hydroxyl group and an alkyl or aryl group. They have unique reactivity profiles, particularly in forming reversible covalent bonds with diols, which makes them valuable in various biological applications, including enzyme inhibition and drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit enzymes by binding to their active sites, thus blocking substrate access. This mechanism is particularly relevant in the context of β-lactamase inhibition, where boronic acid derivatives have been shown to effectively inhibit these enzymes, which confer antibiotic resistance in bacteria.

Structure-Activity Relationships (SAR)

Research has indicated that modifications to the boronic acid structure can significantly influence its biological activity. For example, the addition of different substituents on the phenyl ring can enhance binding affinity and selectivity towards target enzymes. In a study examining various phenylboronic acid derivatives, it was found that specific substitutions led to improved inhibitory activity against Klebsiella pneumoniae carbapenemase (KPC-2), a critical enzyme involved in antibiotic resistance .

Case Studies and Research Findings

- Inhibition of β-lactamases : A study demonstrated that certain phenylboronic acids could inhibit KPC-2 effectively, with Ki values as low as 0.032 μM for some derivatives . This highlights the potential of this compound as a lead compound in developing new antibiotics.

- Reactive Oxygen Species (ROS) Activation : Research suggests that boronic acids can be activated by hydrogen peroxide (H2O2), leading to the conversion of aryl boronates to phenols. This reactivity has implications for developing therapeutic agents that respond to oxidative stress in cells .

- Complexation with Diols : The selectivity of boronic acids towards diols has been well-documented. For instance, studies have shown that this compound may exhibit varying affinities towards different monosaccharides, which can influence its biological applications .

Data Table: Biological Activity Summary

Q & A

Q. What are the optimal synthetic routes for (2-((Diethylamino)methyl)phenyl)boronic acid, and how can challenges like low yields and purification be addressed?

- Methodological Answer : Synthesis typically involves multi-step processes, including introduction of the diethylamino-methyl group via reductive amination or alkylation, followed by boronation. Key challenges include low selectivity (due to competing reactions) and purification issues (e.g., irreversible binding to silica gel or boroxin formation at elevated temperatures) .

- Optimization Strategies :

- Use solid-phase transesterification with water-soluble boronic acids to simplify isolation .

- Employ monophasic transesterification with methyl boronic acid, enabling evaporation of byproducts at 40°C .

- Avoid silica gel chromatography; instead, use recrystallization or solvent partitioning .

Q. How can researchers characterize the structural integrity and purity of this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic techniques is critical:

- FT-IR : Confirm boronic acid O-H stretches (~3446 cm⁻¹) and functional groups (e.g., C=N at 1610 cm⁻¹) .

- LC-MS/MS : Detect trace impurities (e.g., carboxy phenyl boronic acid) at <1 ppm using validated methods per ICH guidelines .

- Melting Point Analysis : Compare experimental values (e.g., 143–146°C for related compounds) with literature data .

Advanced Research Questions

Q. How can LC-MS/MS methods be designed to detect trace impurities in this compound with high sensitivity?

- Methodological Answer :

- Column Selection : Use a C18 column with 2.6 µm particle size for optimal resolution .

- Ionization Mode : Electrospray ionization (ESI) in negative mode enhances detection of boronic acids .

- Validation Parameters :

| Parameter | Requirement (ICH) | Example Value |

|---|---|---|

| LOD | ≤0.3 ppm | 0.1 ppm |

| LOQ | ≤1 ppm | 0.3 ppm |

| Accuracy | 90–110% | 98–102% |

| Linearity (R²) | ≥0.99 | 0.999 |

Q. What strategies mitigate boroxin formation during synthesis or storage of this compound?

- Methodological Answer : Boroxins form via dehydration of boronic acids under heat or low humidity:

Q. How does the diethylamino-methyl group influence the reactivity of phenylboronic acids in medicinal chemistry applications?

- Methodological Answer : The diethylamino-methyl moiety enhances:

- Solubility : Tertiary amines improve water solubility, critical for in vivo studies .

- Target Binding : Acts as a protonable group, facilitating interactions with enzymes (e.g., proteases in SARS-CoV inhibitors) .

- pH Sensitivity : Enables saccharide binding at physiological pH, useful for glucose-sensing applications .

Data Contradictions and Resolution

Q. How can researchers resolve conflicting data on boronic acid reactivity in transesterification reactions?

- Methodological Answer : Discrepancies arise from solubility differences (e.g., phenyl vs. methyl boronic acids):

- Biphasic Systems : Use water-soluble boronic acids (e.g., ethanolamine derivatives) to improve phase separation .

- Reaction Monitoring : Track intermediates via in situ NMR or HPLC to identify competing pathways .

Tables for Key Parameters

Table 1 : Comparative Solubility of Boronic Acids in Transesterification

| Boronic Acid | Solubility in Water | Preferred Reaction System |

|---|---|---|

| Phenylboronic acid | Low | Biphasic (toluene/water) |

| Methylboronic acid | High | Monophasic (DMF) |

| Ethanolamine derivative | Moderate | Solid-phase |

Table 2 : FT-IR Peaks for Structural Confirmation

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| B-O-H stretch | 3446 | Boronic acid hydroxyl |

| C=N stretch | 1610 | Imine formation |

| S=O stretch | 1309 | Sulfonamide impurity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.